molecular formula C24H19N5O3 B2615174 (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide CAS No. 312311-81-2

(E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide

Cat. No.: B2615174
CAS No.: 312311-81-2
M. Wt: 425.448
InChI Key: BKJYSDPWRMXMMS-PCLIKHOPSA-N
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Description

(E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is a synthetic organic compound of significant interest in medicinal and heterocyclic chemistry research due to its complex molecular architecture featuring a pyrazole core and a hydrazide side chain. The 1,3-diphenyl-1H-pyrazole moiety is a recognized pharmacophore, a key structural feature known to confer a wide range of biological activities . Pyrazole derivatives are extensively documented in scientific literature for their diverse pharmacological properties, including potential as anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant agents . The presence of the (4-nitrophenyl)acetohydrazide segment, arranged in an (E)-configuration, further enhances the molecule's potential as a ligand for various enzymatic targets, making it a valuable scaffold for the development of new bioactive molecules. Researchers can utilize this compound as a key intermediate in multicomponent reactions or tandem synthesis protocols, which are powerful tools in synthetic organic chemistry for building molecular diversity quickly and efficiently . Its mechanism of action is not predefined and is entirely dependent on the specific research context; it may be investigated for its ability to inhibit specific proteins, act as an agonist or antagonist at receptor sites, or function as a fluorescent probe due to its conjugated system. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the current scientific literature for the latest advancements in pyrazole chemistry and biology .

Properties

IUPAC Name

N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O3/c30-23(15-18-11-13-22(14-12-18)29(31)32)26-25-16-20-17-28(21-9-5-2-6-10-21)27-24(20)19-7-3-1-4-8-19/h1-14,16-17H,15H2,(H,26,30)/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJYSDPWRMXMMS-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions, which facilitates the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydrazone linkage under mild conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Cytotoxicity : Studies have demonstrated that derivatives of pyrazole compounds can inhibit the growth of various cancer cell lines. One notable study found that certain derivatives showed IC50 values in the micromolar range against MCF7 and NCI-H460 cell lines, suggesting their potential as anticancer agents.
  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For example, some pyrazole derivatives have been found to inhibit Aurora-A kinase activity, crucial for mitotic progression in cancer cells.

Anti-inflammatory Activity

The compound's structural analogs have shown promise as anti-inflammatory agents. Research indicates that certain pyrazole derivatives can reduce inflammatory markers in various models of inflammation. A study by Xia et al. demonstrated that specific derivatives significantly decreased levels of pro-inflammatory cytokines in LPS-induced macrophages.

Neuroprotective Effects

Emerging studies suggest that compounds similar to (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide may exhibit neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress within neuronal cells.

Study 1: Anticancer Efficacy

A study conducted by Wei et al. evaluated the cytotoxic effects of several pyrazole derivatives on A549 lung cancer cells. Among these compounds, one derivative exhibited an IC50 value of 26 µM, indicating substantial anticancer activity.

Study 2: Inflammatory Response Modulation

Research by Xia et al. demonstrated that certain pyrazole derivatives could significantly reduce levels of pro-inflammatory cytokines in LPS-induced macrophages, suggesting a potential role for these compounds in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of (E)-N’-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity or disrupt cellular processes. Additionally, the nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cell death in cancer cells.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name / Substituents Yield (%) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
(Target) (E)-N'-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide 94 223–225 IR: 3403 (NH), 1663 (C=O), 1598 (C=C); NMR: δ 11.10 (s, NH)
(E)-2-(1-(4-Methoxyphenylethylidene)-1-phenylhydrazine 88 Not reported IR: 1596 (C=N), 3005 (CH–Ar); NMR: δ 3.80 (OCH₃), 6.82–7.52 (Ar–H)
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide Not reported Not reported ChemSpider ID: 477734-38-6; Molecular formula: C₂₆H₂₂ClN₃O₂
(Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine Not reported Not reported Synthesized via ethanol/HCl reflux; IR: 1702 (C=O), 1552 (NO₂)
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 69.8 170 IR: 1702 (C=O), 1552 (NO₂); Molecular weight: 273.24 g/mol
N′-[(E)-(4-Hydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide Not reported Not reported IR: 3587 (OH), 1665 (C=O); MS: m/z 337.98 (M+1)
N′-[(E)-(4-Chloro-3-nitrophenyl)methylene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide Not reported Not reported ChemSpider ID: 315226-28-9; Molecular formula: C₁₄H₁₂ClN₃O₃

Key Findings from Comparative Analysis

Yield and Synthetic Efficiency : The target compound demonstrates superior synthetic efficiency (94% yield) compared to analogs like (4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one (69.8%) .

Electron-Withdrawing vs. Chlorophenoxy and nitro groups (e.g., ) may increase electrophilic character but reduce solubility due to higher molecular weight.

Spectral Distinctions :

  • The target’s IR band at 3403 cm⁻¹ (NH) aligns with hydrazide derivatives, while coumarin-containing analogs (e.g., ) show additional peaks for aromatic amines (735 cm⁻¹).
  • Triazole-based derivatives (e.g., ) exhibit distinct C=N stretches (~1596 cm⁻¹) compared to pyrazole cores.

Biological Activity

(E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological significance.

Chemical Structure and Synthesis

The compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities. The synthesis typically involves the condensation of 1,3-diphenyl-1H-pyrazol-4-carbaldehyde with 4-nitrophenylacetohydrazide under acidic or basic conditions. Two methods have been reported for its synthesis:

  • Traditional Method : Involves the use of sodium acetate as a catalyst and acetic anhydride as a dehydrating agent.
  • Green Chemistry Approach : Utilizes L-proline as an organic catalyst, offering higher yields and shorter reaction times .

Biological Activity

The biological activity of this compound has been extensively studied, revealing several pharmacological properties:

1. Antimicrobial Activity

Research indicates that (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide exhibits significant antimicrobial properties. The compound was tested against various microorganisms, showing varying degrees of inhibition:

Microorganism Zone of Inhibition (mm)
Gram-positive bacteria16 - 20
Gram-negative bacteria12 - 18

These results suggest that the compound may serve as a potential antimicrobial agent .

2. Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies indicate that it can inhibit the proliferation of several cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer

In vitro assays demonstrated that it effectively induces apoptosis in cancer cells, highlighting its potential as an anticancer drug .

3. Anti-inflammatory Properties

Additionally, (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide has shown promising anti-inflammatory effects. Molecular docking studies suggest that it interacts with key inflammatory pathways, potentially inhibiting pro-inflammatory cytokines .

Case Studies

A notable study involved testing the compound's efficacy in vivo using animal models. The results demonstrated significant tumor reduction in treated groups compared to controls, supporting its potential application in cancer therapy . Another study highlighted its effectiveness in reducing inflammation markers in models of acute inflammation .

Q & A

Q. What synthetic methodologies are employed to prepare (E)-N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)acetohydrazide?

The compound is synthesized via a two-step approach:

  • Cyclization : A pyrazole core (e.g., 1,3-diphenyl-1H-pyrazole) is formed using cyclization reactions, often with reagents like phosphorus oxychloride (POCl₃) under reflux (~120°C) to promote ring closure .
  • Condensation : The pyrazole aldehyde intermediate reacts with 2-(4-nitrophenyl)acetohydrazide in ethanol under reflux, forming the hydrazone linkage (C=N) . Purity is ensured through recrystallization (e.g., methanol) and confirmed via melting point analysis and spectroscopy.

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical methods include:

  • 1H NMR : Signals at δ 8.48 ppm (CH=N imine proton) and δ 11.78 ppm (NH hydrazide proton) confirm hydrazone formation. Aromatic protons from pyrazole and nitrophenyl groups appear between δ 7.0–8.5 ppm .
  • IR Spectroscopy : Stretching vibrations at ~1600–1650 cm⁻¹ (C=N) and ~3200–3300 cm⁻¹ (N-H) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks matching the theoretical molecular weight (e.g., [M+H]+) confirm successful synthesis .

Q. What in vitro assays are used to evaluate its antibacterial activity?

  • Disc Diffusion/Kirby-Bauer Method : Zones of inhibition are measured against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth identifies MIC values (e.g., 8–64 µg/mL). Substituents like 4-SO₂Me or 3-NO₂ enhance activity by disrupting bacterial membranes .

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